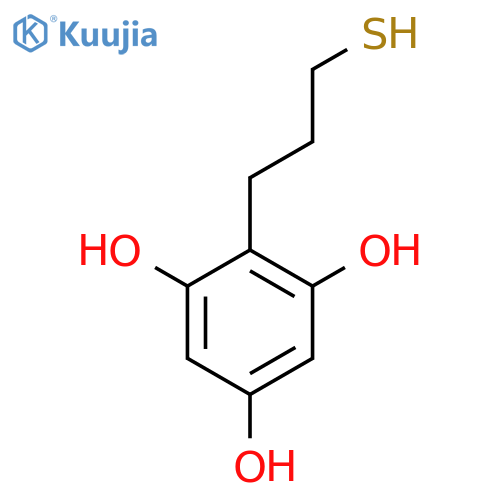

Cas no 2228157-78-4 (2-(3-sulfanylpropyl)benzene-1,3,5-triol)

2-(3-sulfanylpropyl)benzene-1,3,5-triol 化学的及び物理的性質

名前と識別子

-

- 2-(3-sulfanylpropyl)benzene-1,3,5-triol

- 2228157-78-4

- EN300-1735808

-

- インチ: 1S/C9H12O3S/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,10-13H,1-3H2

- InChIKey: UHACMJWMCFWDBT-UHFFFAOYSA-N

- ほほえんだ: SCCCC1C(=CC(=CC=1O)O)O

計算された属性

- せいみつぶんしりょう: 200.05071541g/mol

- どういたいしつりょう: 200.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(3-sulfanylpropyl)benzene-1,3,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1735808-5.0g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 5g |

$2692.0 | 2023-06-04 | ||

| Enamine | EN300-1735808-1g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 1g |

$928.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-5g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 5g |

$2692.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-0.05g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 0.05g |

$780.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-10.0g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 10g |

$3992.0 | 2023-06-04 | ||

| Enamine | EN300-1735808-0.25g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 0.25g |

$855.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-0.5g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 0.5g |

$891.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-2.5g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 2.5g |

$1819.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-10g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 10g |

$3992.0 | 2023-09-20 | ||

| Enamine | EN300-1735808-1.0g |

2-(3-sulfanylpropyl)benzene-1,3,5-triol |

2228157-78-4 | 1g |

$928.0 | 2023-06-04 |

2-(3-sulfanylpropyl)benzene-1,3,5-triol 関連文献

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

2-(3-sulfanylpropyl)benzene-1,3,5-triolに関する追加情報

Introduction to 2-(3-sulfanylpropyl)benzene-1,3,5-triol (CAS No: 2228157-78-4)

2-(3-sulfanylpropyl)benzene-1,3,5-triol, identified by the Chemical Abstracts Service Number (CAS No) 2228157-78-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This triterpenoid derivative features a benzene ring substituted with three hydroxyl groups at the 1, 3, and 5 positions, further modified by a 3-sulfanylpropyl side chain. The unique structural configuration of this compound presents intriguing possibilities for its applications in medicinal chemistry, material science, and industrial processes.

The molecular structure of 2-(3-sulfanylpropyl)benzene-1,3,5-triol consists of a phenolic core with sulfanyl functional groups that enhance its solubility and reactivity. The presence of multiple hydroxyl groups makes it a potential candidate for further derivatization, enabling the synthesis of more complex molecules with tailored properties. This compound’s ability to participate in hydrogen bonding and its amphiphilic nature due to the sulfanylpropyl group make it particularly interesting for applications in drug delivery systems and surface-active materials.

In recent years, there has been growing interest in exploring the pharmacological properties of triterpenoid derivatives. Studies have indicated that compounds with similar structural motifs may exhibit antioxidant, anti-inflammatory, and antimicrobial activities. The 2-(3-sulfanylpropyl)benzene-1,3,5-triol structure combines these properties with additional functional groups that could enhance its bioavailability and therapeutic efficacy. Preliminary research suggests that this compound may interact with biological targets such as enzymes and receptors, potentially leading to novel therapeutic applications.

The synthesis of 2-(3-sulfanylpropyl)benzene-1,3,5-triol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective hydroxylation techniques, have been employed to construct the complex framework of this molecule. The introduction of the sulfanylpropyl group introduces a degree of flexibility in the molecule, which can be exploited to optimize its interactions with biological systems.

One of the most compelling aspects of 2-(3-sulfanylpropyl)benzene-1,3,5-triol is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in designing novel drugs targeting various diseases. For instance, modifications to the sulfanylpropyl side chain could lead to derivatives with enhanced binding affinity to specific biological targets. Additionally, the hydroxyl groups provide numerous opportunities for further functionalization through etherification or esterification reactions.

The industrial relevance of this compound extends beyond pharmaceutical applications. Its unique chemical properties make it suitable for use in specialty chemicals and advanced materials. For example, derivatives of 2-(3-sulfanylpropyl)benzene-1,3,5-triol could be used as additives in polymers to improve their thermal stability or as intermediates in the synthesis of dyes and pigments. The sulfanyl group also imparts water solubility characteristics that are valuable in formulations requiring aqueous solvents.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 2-(3-sulfanylpropyl)benzene-1,3,5-triol with greater accuracy. Molecular dynamics simulations and quantum mechanical calculations have been used to study its interactions with biological targets at an atomic level. These computational studies have provided valuable insights into how structural modifications can influence its pharmacological activity.

The environmental impact of synthesizing and using 2-(3-sulfanylpropyl)benzene-1,3,5-triol is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or biocatalysts are being explored as alternatives to traditional synthetic methods. Such approaches align with the growing emphasis on sustainable chemistry practices worldwide.

In conclusion,2-(3-sulfanylpropyl)benzene-1,3,5-triol represents a promising compound with diverse applications across multiple industries. Its unique structural features offer opportunities for innovation in drug development as well as in advanced materials science. As research continues to uncover new possibilities for this molecule,2-(3-sulfanylpropyl)benzene-1,3,5-triol is poised to play an increasingly important role in addressing global challenges through chemical innovation.

2228157-78-4 (2-(3-sulfanylpropyl)benzene-1,3,5-triol) 関連製品

- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)

- 2034290-63-4(3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea)

- 1806268-06-3(4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol)

- 1353995-88-6((S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide)

- 2137825-21-7(Rac-(3r,4r)-4-ethoxyoxan-3-amine)

- 1806939-60-5(Ethyl 6-chloro-4-(difluoromethyl)-2-iodopyridine-3-acetate)

- 326815-18-3(1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea)

- 894021-99-9(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2H-1,3-benzodioxole-5-carboxamide)

- 902483-26-5(N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1339845-34-9(N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine)